molecular formula C7H6BrF2N B3228178 2-Bromo-4-(difluoromethyl)aniline CAS No. 1261819-46-8

2-Bromo-4-(difluoromethyl)aniline

Cat. No. B3228178
CAS RN: 1261819-46-8
M. Wt: 222.03
InChI Key: LXQQECFIJRFJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(difluoromethyl)aniline is a chemical compound that belongs to the category of halogenated anilines. It has various applications in the field of scientific research, especially in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)aniline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and also to interact with specific receptors in the body.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and also to have neuroprotective effects. Additionally, it has been reported to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-4-(difluoromethyl)aniline in lab experiments is its high purity and stability. However, one limitation is that it is relatively expensive and may not be easily accessible for some researchers.

Future Directions

There are several future directions for the use of 2-Bromo-4-(difluoromethyl)aniline in scientific research. One potential direction is the development of new anti-tumor agents based on its structure. Additionally, it could be studied further for its potential use in the treatment of neurodegenerative diseases. Furthermore, its antibacterial and antifungal properties could be explored for the development of new antibiotics.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)aniline is widely used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds. It has been reported to have potential as an anti-tumor agent and also exhibits antibacterial and antifungal activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-4-(difluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQQECFIJRFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(difluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(difluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(difluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(difluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(difluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(difluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.